Home > Products > Screening Compounds P10372 > {4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER -

{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER

Catalog Number: EVT-5000832
CAS Number:
Molecular Formula: C20H18Cl2FN3OS
Molecular Weight: 438.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) [, ]

Compound Description: This compound serves as a key starting material in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives with reported antimicrobial activities. [, ] These activities were tested against gram-positive and gram-negative bacteria, as well as Candia albicans and Saccharomyces cerevisiae. [, ]

Relevance: 5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) shares the core 1,2,4-triazole-3-thiol structure with 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. The research highlights the 1,2,4-triazole ring system as a valuable scaffold for developing bioactive compounds. [, ]

2. Diethyl 5,5'-{methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate [, ]

Compound Description: This compound is derived from 5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) by reacting it with ethyl bromoacetate. [, ] It is further modified to produce diacetohydrazide derivatives and arylidene hydrazides, which exhibit varying degrees of antimicrobial activity. [, ]

Relevance: Similar to the target compound, Diethyl 5,5'-{methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate contains two 1,2,4-triazole rings linked by a methylene bridge. This highlights the structural diversity achievable through modifications on the 1,2,4-triazole scaffold and its potential for generating compounds with a range of biological activities. [, ]

3. (4{[5-({5-[(4-Amino-2-chlorophenyl)thio]-4-phenyl-4H-1,2,4-triazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-chlorophenyl)amine [, ]

Compound Description: This compound, synthesized through a multi-step process from 5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol), also demonstrates antimicrobial activity. [, ]

Relevance: Sharing the 1,2,4-triazole ring system and the presence of aromatic substituents with chlorine and fluorine atoms, this compound exemplifies the structural variations that can be introduced while retaining the core triazole scaffold similar to 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. [, ]

4. 4-Aryl/alkyl-5-(1-phenoxyethyl)‐3‐[N‐(substituted)acetamido]thio‐4H‐1,2,4‐triazole derivatives []

Compound Description: These derivatives, prepared through a series of reactions involving thiosemicarbazides and 2-chloro-N-(substituted)acetamides, exhibit notable anti-inflammatory activity. []

Relevance: This series demonstrates the potential of incorporating a phenoxymethyl group at the 5-position of the 1,2,4-triazole ring, similar to the (4-chloro-3-methylphenoxy)methyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, for achieving desired biological activities. []

5. 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides []

Compound Description: This series of compounds features a thiazole ring linked to a triazole ring via a sulfur atom and a substituted benzyl group at the 5-position of the thiazole ring. These compounds have shown promising anticancer activity, particularly against melanoma and breast cancer. []

Relevance: The presence of a triazole-thiol moiety and the substitution pattern with halogenated aromatic rings highlight the structural similarities with 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. This suggests the potential of exploring similar structural modifications for targeting different therapeutic areas. []

6. 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols []

Compound Description: This series of compounds, characterized by a thiophene ring attached to the triazole core, were investigated for their acute toxicity. [] The research found that the toxicity levels of these compounds were influenced by the nature of the substituents on the 4-amino group. []

Relevance: This series exemplifies the exploration of the 1,2,4-triazole ring system with a thiophene substituent, a common heterocycle also found in many pharmaceuticals. This highlights the broad applicability of triazole-based compounds in drug discovery, as exemplified by 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

7. 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives []

Compound Description: This series features a complex fused ring system incorporating pyrimidine, triazole, and thiadiazine rings. These compounds were synthesized by reacting 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. []

Relevance: While structurally more complex than 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, these derivatives exemplify the versatility of the triazole ring as a building block for constructing diverse and potentially bioactive heterocyclic systems. []

8. 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides []

Compound Description: This series, containing a thiophene ring and a hydrazide functional group, is mentioned as a promising group for developing low-toxicity and highly active substances. []

Relevance: This further emphasizes the importance of the 1,2,4-triazole scaffold and the incorporation of various substituents, similar to the structural features in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, in medicinal chemistry research. []

9. 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives []

Compound Description: This series highlights the incorporation of a pyridine ring into the triazole scaffold and explores variations in the aryl substituent on the acetamide moiety. These compounds were tested for antibacterial, antifungal, and anti-tuberculosis activity. []

Relevance: The use of aryl substituents and a sulfur linker in these derivatives is reminiscent of the structural elements in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, suggesting that modifying the aryl group could be a strategy for fine-tuning biological activity. []

10. 1‐(4‐methoxyphenyl)‐2‐[5‐{(biphenyl‐4‐yloxy)methyl}4‐(substituted phenyl)‐3‐mercapto‐(4H)‐1,2,4‐triazol‐3‐ylthio)] ethanones (6a–6s) []

Compound Description: This series explores variations in the substituted phenyl group at the 4-position of the triazole ring and includes a biphenyl moiety linked through an oxygen atom. These compounds exhibited significant anti-inflammatory and analgesic activity. []

Relevance: This series highlights the structural diversity attainable by modifying the 4-position of the triazole ring, which corresponds to the allyl group in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. The research underscores the impact of substituent modifications on biological activity within this class of compounds. []

11. 4‐(substituted phenyl)‐3‐(morpholin/pyrrolidin‐4‐ylmethylthio)‐5‐(4‐phenylphenoxymethyl)‐4H‐1,2,4‐triazoles (7a–7e) []

Compound Description: These compounds, synthesized as Mannich bases of the 1-(4-methoxyphenyl)-2-[5-{(biphenyl-4-yloxy)methyl}4-(substituted phenyl)-3-mercapto-(4H)-1,2,4-triazol-3-ylthio)] ethanones, also demonstrated notable anti-inflammatory and analgesic activities. []

Relevance: This series emphasizes the potential of introducing morpholine or pyrrolidine rings through a thioether linker at the 3-position of the triazole ring, offering another point of structural modification compared to 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. This further highlights the versatility of the triazole scaffold for exploring structure-activity relationships. []

12. Diethyl (R)-1-(5-( Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4- yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate []

Compound Description: This series features a complex structure incorporating triazole, pyrazole, and phosphonate moieties, with variations in the benzyl sulfonyl group at the 5-position of the triazole ring. These compounds were evaluated for their antimicrobial and antifungal activities. []

Relevance: The presence of a sulfonyl group attached to a substituted benzyl ring at the 5-position of the triazole ring highlights a structural similarity with 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, albeit with a different linker atom (sulfur vs. oxygen). This suggests that the choice of linker atom and the presence of additional pharmacophores can significantly impact biological activity profiles. []

13. N-hydroxymethyl metabolites of 450191-S []

Compound Description: 450191-S (5-[(2-aminoacetamido)methyl]-1-[4-chloro-2-(o-chlorobenzoyl)phenyl ]-N, N-dimethyl-1H-1,2,4,-triazole-3-carboxamide hydrochloride dihydrate) is a 1H-1,2,4-triazolyl benzophenone derivative developed as a sleep inducer. [] Its N-hydroxymethyl metabolites (M-A and M-D), along with other metabolites, were found in dog plasma. []

Relevance: While the core structure differs from 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, the presence of the 1,2,4-triazole ring system in 450191-S and its metabolites emphasizes the relevance of this heterocycle in pharmaceutical research. [] The identification of N-hydroxymethyl metabolites highlights the metabolic transformations that can occur with triazole-containing compounds. []

14. 8-chloro-6-(o-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide (M-1) []

Compound Description: M-1 is an active metabolite of 450191-S, formed through a cyclization reaction involving the triazole and benzophenone moieties. [] This metabolite exhibits sleep-inducing activity and undergoes further metabolic transformations in dogs, including hydroxylation and demethylation. []

Relevance: Although structurally distinct from 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, M-1 showcases the potential for triazole-containing compounds to undergo metabolic transformations leading to active metabolites with potentially desirable pharmacological properties. []

15. 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing quinoline ring []

Compound Description: These derivatives incorporate a quinoline ring at the 5-position of the triazole ring, linked through an oxygen atom, and diverse substituents at the 3- and 4-positions. [] They have been evaluated for their antimicrobial activity against a panel of bacteria and fungi. []

Relevance: This series highlights the strategic placement of a heterocyclic ring, such as quinoline, at the 5-position of the triazole ring, similar to the (4-chloro-3-methylphenoxy)methyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, to potentially enhance antimicrobial activity. []

16. (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone []

Relevance: This DORA highlights the potential of triazole-containing compounds for targeting the central nervous system. The challenges encountered in its development highlight the importance of considering pharmacokinetic properties alongside potency when designing and optimizing triazole-based drugs, a valuable lesson for the development of 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

17. (4‐chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone []

Compound Description: This optimized DORA, derived from the previous compound, addresses the shortcomings of its predecessor by exhibiting improved metabolic stability, reduced plasma protein binding, increased brain free fraction, and enhanced aqueous solubility. [] This resulted in improved in vivo efficacy compared to the lead compound. []

Relevance: The success in optimizing this DORA underscores the potential for structural modifications to significantly improve the pharmacokinetic properties of triazole-containing compounds, offering valuable insights for the development of 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

18. 1,2-bis-sulfonamide derivatives containing a triazole ring []

Compound Description: These derivatives incorporate a sulfonamide group and explore various heterocyclic substituents, including a triazole ring. [] These compounds act as modulators of chemokine receptors, which are involved in inflammatory and immune responses. []

Relevance: The presence of a triazole ring and sulfonamide group in these chemokine receptor modulators highlights the versatility of these structural elements in drug discovery. This further supports the potential of 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, which also contains a triazole ring and could be explored for potential activity against various targets. []

19. 4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole []

Compound Description: This compound, synthesized by reacting 2-chloro-N-(benzothiazole-2-yl)acetamide with 4-amino-5-(2-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, exhibited potent antimicrobial activity against Candida species. []

Relevance: The presence of a benzothiazole moiety linked to the triazole ring via a thioether linker highlights a structural feature that can be compared to the 2-chloro-4-fluorobenzylthio group in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. This emphasizes the potential of exploring different heterocyclic substituents and linker variations for optimizing antimicrobial activity. []

20. 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole []

Compound Description: This compound, structurally related to the previous compound but with a 2-(4-hydroxyphenyl)ethyl substituent at the 5-position of the triazole ring, showed potent antimicrobial activity against various bacteria. []

Relevance: This further highlights the impact of substituent variations on the triazole ring for fine-tuning antimicrobial activity. The presence of a phenolic group in this compound could be compared to the (4-chloro-3-methylphenoxy)methyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, suggesting potential for exploration of various aromatic substituents at this position. []

21. R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) []

Compound Description: These two compounds are novel dopamine D3 receptor antagonists that have shown promise in preclinical models for opioid and cocaine addiction treatment. Importantly, they have not demonstrated adverse cardiovascular effects in the presence of cocaine, unlike previous D3R antagonists. []

Relevance: Although these compounds are structurally distinct from 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, they represent a successful example of developing new D3R antagonists with a favorable safety profile. The presence of a 2-chloro-3-ethylphenyl or 3-chloro-5-ethyl-2-methoxyphenyl substituent on a piperazine ring in these compounds highlights the importance of exploring diverse structural motifs to optimize both potency and safety for challenging targets. []

22. 2-(5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)-N-(substituted benzylidene) acetohydrazides (5a-5l) []

Compound Description: This series, featuring a quinazolinone ring attached to the triazole core and a substituted benzylidene group on the acetohydrazide moiety, serves as intermediates for synthesizing azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones. []

Relevance: The quinazolinone ring system, similar to the phenoxymethyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, highlights the potential for incorporating bicyclic aromatic systems into triazole-based compounds for achieving specific biological activities. []

23. 2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene)-4-oxothiazolidin-3-yl) acetamides (6a-6l) []

Compound Description: These compounds, containing a quinazolinone ring and a thiazolidinone ring attached to the triazole core, were synthesized by cycloaddition of thioglycolic acid with the corresponding acetohydrazides. [] They were evaluated for their anti-inflammatory and analgesic activities. []

Relevance: This series showcases the incorporation of a thiazolidinone ring, a common heterocyclic motif in pharmaceuticals, into the triazole scaffold. The presence of a quinazolinone ring and substituted benzylidene groups further expands the structural diversity explored with triazole-based compounds, offering potential insights for future development of 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

24. 2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro-2-(substituted benzylidene)-4-oxoazetidin-1-yl) acetamides (7a-7l) []

Compound Description: These compounds, incorporating a quinazolinone ring and an azetidinone ring, were synthesized from the corresponding acetohydrazides by treatment with chloroacetyl chloride. [] They also exhibited anti-inflammatory and analgesic activities. []

Relevance: The presence of an azetidinone ring, a four-membered heterocycle with increasing prevalence in drug discovery, linked to the triazole scaffold demonstrates another avenue for structural diversification. This highlights the potential for exploring similar modifications on 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

25. 5-{4-[(7-nitro-2,1,3-benzoxadiazol-4-l) amino] phenyl} - 4-phenyl-4H-1,2,4- triazole-3-thiol []

Compound Description: This compound featuring a benzoxadiazole moiety linked to the triazole ring through an amine group serves as an intermediate for synthesizing (alkyl, aryl) thio derivatives and N-{4-[5-(N,N-substituted)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-7-nitro-2,1,3-benzoxadiazol-4-amine derivatives. []

Relevance: The benzoxadiazole ring system, similar to the phenoxymethyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, highlights the incorporation of bicyclic heteroaromatic systems into triazole-based compounds. This further emphasizes the potential for exploring a wide range of structural variations to modulate biological activity within this class of compounds. []

26. N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles ( 5a-5g) []

Compound Description: These compounds, characterized by a quinazolinone ring, a pyridine ring, and an azetidinone ring attached to the triazole core, were synthesized by condensing 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl-2-(4-(substitutedbenzylideneamino)-5-(pyridi n-4yl)-3-thio)acetamido-1,2,4-triazoles with chloroacetyl chloride. [] These compounds were screened for their antibacterial activity against various bacterial strains. []

Relevance: The presence of a pyridine ring, similar to the 2-chloro-4-fluorobenzyl substituent in 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, highlights the potential for incorporating six-membered heteroaromatic rings into triazole-based compounds for achieving desired antibacterial activities. []

27. N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-5-(pyridin -4-yl)3-thio)acetamido-1,2,4-triazoles ( 6a-6g) []

Compound Description: These compounds, featuring a quinazolinone ring, a pyridine ring, and a thiazolidinone ring attached to the triazole core, were synthesized by reacting the corresponding benzylideneamino derivatives with thioglycolic acid. [] They were also evaluated for their antibacterial activity. []

Relevance: The incorporation of a thiazolidinone ring into the triazole scaffold further exemplifies the structural diversity achievable with this heterocycle. This series, along with the previous one, highlights the potential of exploring diverse heterocyclic substituents and fused ring systems for optimizing the antibacterial activity of triazole-based compounds, providing insights for the development of 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole. []

28. 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) [, ]

Compound Description: This compound was investigated for its anticonvulsant effectiveness and neurotoxicity profile in mice. [, ]

Relevance: The core structure of TPL-16 bears a remarkable resemblance to 4-allyl-3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole, particularly the 5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione moiety. This suggests that modifications at the 4-position and the 3-thio substituent can potentially modulate the pharmacological activity of this class of compounds. [, ]

Properties

Product Name

{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole

Molecular Formula

C20H18Cl2FN3OS

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C20H18Cl2FN3OS/c1-3-8-26-19(11-27-16-6-7-17(21)13(2)9-16)24-25-20(26)28-12-14-4-5-15(23)10-18(14)22/h3-7,9-10H,1,8,11-12H2,2H3

InChI Key

NSRDELAILZUCKR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)F)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)F)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.